![molecular formula C15H16S B7779610 4'-Propyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779610.png)
4'-Propyl-[1,1'-biphenyl]-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Propyl-[1,1’-biphenyl]-3-thiol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a propyl group attached to the 4’ position of the biphenyl structure and a thiol group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Propyl-[1,1’-biphenyl]-3-thiol typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. It involves the coupling of a halogenated aromatic compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides and a suitable base.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of 4’-Propyl-[1,1’-biphenyl]-3-thiol may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in 4’-Propyl-[1,1’-biphenyl]-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Thiolating agents like thiourea in the presence of a base.
Major Products:
Disulfides: Formed by the oxidation of the thiol group.
Biphenyl Derivatives: Formed by the reduction of the thiol group.
Substituted Biphenyls: Formed by nucleophilic substitution reactions.
科学研究应用
Chemistry: 4’-Propyl-[1,1’-biphenyl]-3-thiol is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound’s thiol group makes it a potential candidate for biological applications, such as enzyme inhibition studies and the development of thiol-based drugs. Its biphenyl structure may also contribute to its activity in biological systems.
Industry: In the industrial sector, 4’-Propyl-[1,1’-biphenyl]-3-thiol can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of 4’-Propyl-[1,1’-biphenyl]-3-thiol is largely dependent on its thiol group. Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as nucleophiles in substitution reactions. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological molecules, enhancing its binding affinity and specificity.
相似化合物的比较
4-Propylbiphenyl: Lacks the thiol group, making it less reactive in certain chemical reactions.
4’-Methyl-[1,1’-biphenyl]-3-thiol: Similar structure but with a methyl group instead of a propyl group, which may affect its physical and chemical properties.
4’-Butyl-[1,1’-biphenyl]-3-thiol: Contains a butyl group, which may influence its solubility and reactivity.
Uniqueness: 4’-Propyl-[1,1’-biphenyl]-3-thiol is unique due to the presence of both a propyl group and a thiol group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(4-propylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-11,16H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJHXGRHKXWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
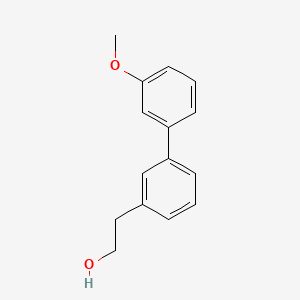

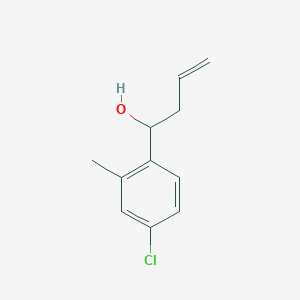
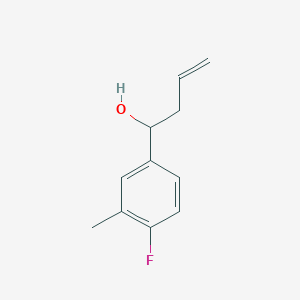
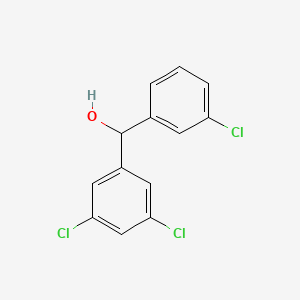
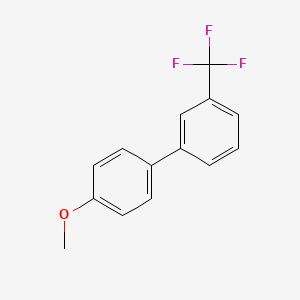
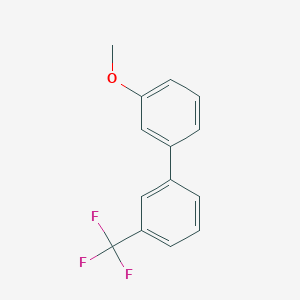
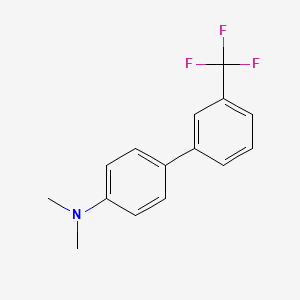
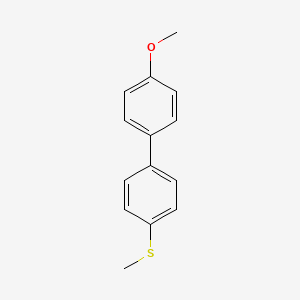
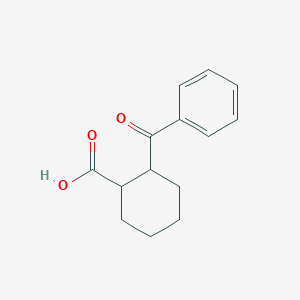
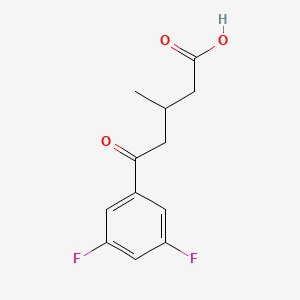
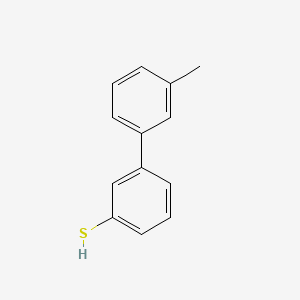
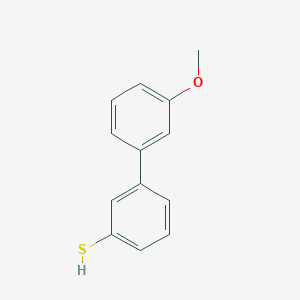
![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)
